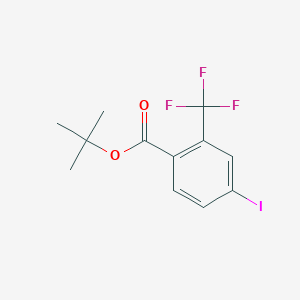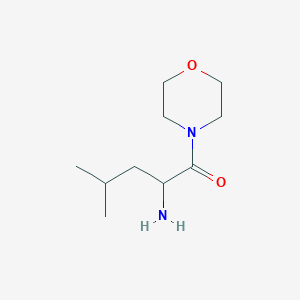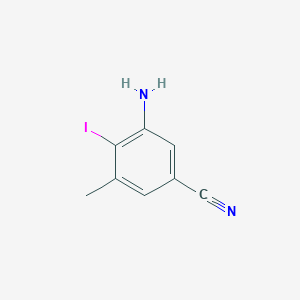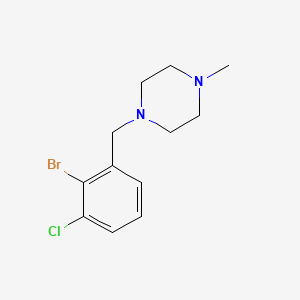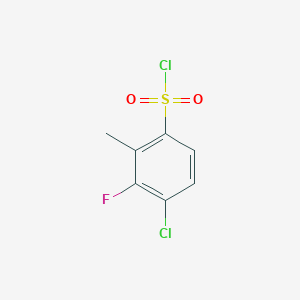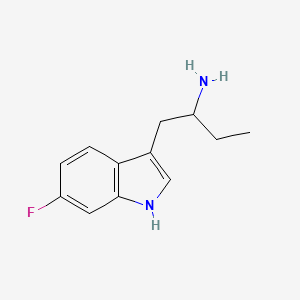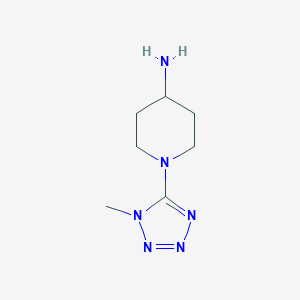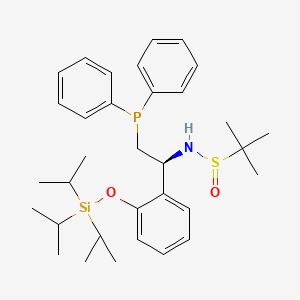
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a variety of functional groups, including a phosphanyl group, a silyl ether, and a sulfinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Diphenylphosphanyl Group: This can be achieved through the reaction of a suitable phosphine precursor with diphenylchlorophosphine.
Introduction of the Silyl Ether: The triisopropylsilyl group is usually introduced via silylation reactions using reagents like triisopropylsilyl chloride and a base such as imidazole.
Sulfinamide Formation: The sulfinamide group can be synthesized by reacting a suitable amine with a sulfinyl chloride derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Alcohols.
Applications De Recherche Scientifique
Chemistry
The compound is used as a ligand in asymmetric catalysis, aiding in the formation of chiral products with high enantioselectivity.
Biology
In biological research, it may be used to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Medicine
Industry
Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical reactions. The phosphanyl group plays a crucial role in this coordination, while the sulfinamide group can influence the electronic properties of the ligand.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-hydroxyphenyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the silyl ether group.
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-methoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of the silyl ether.
Uniqueness
The presence of the triisopropylsilyl ether group in ®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties, making it a valuable ligand in asymmetric catalysis.
Propriétés
Formule moléculaire |
C33H48NO2PSSi |
|---|---|
Poids moléculaire |
581.9 g/mol |
Nom IUPAC |
N-[(1S)-2-diphenylphosphanyl-1-[2-tri(propan-2-yl)silyloxyphenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H48NO2PSSi/c1-25(2)39(26(3)4,27(5)6)36-32-23-17-16-22-30(32)31(34-38(35)33(7,8)9)24-37(28-18-12-10-13-19-28)29-20-14-11-15-21-29/h10-23,25-27,31,34H,24H2,1-9H3/t31-,38?/m1/s1 |
Clé InChI |
IUYOKMGILWCTJY-LERZKORDSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


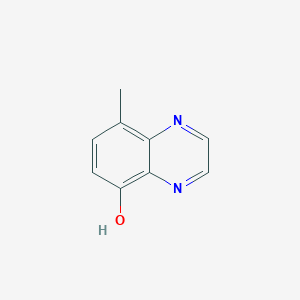
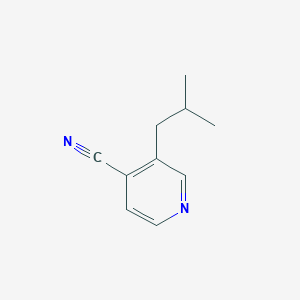

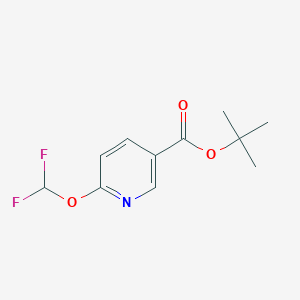
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
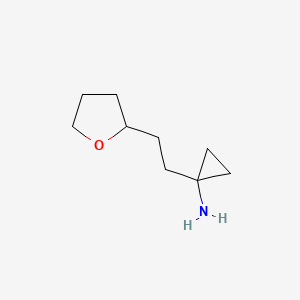
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
